Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(13)7-9(12)8-14-6-5-11(2)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPFGEZQSPSYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546107 | |
| Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84157-65-3 | |
| Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-(dimethylamino)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the alcohol to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tertiary amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the tertiary amine.
Reduction: Secondary alcohols from the reduction of the ketone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate involves its interaction with biological molecules through its functional groups. The tertiary amine can form hydrogen bonds and ionic interactions, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Molecular Formula: C₁₆H₁₇NO₆ Molecular Weight: 319.31 g/mol Key Substituent: Phthalimidoethoxy group Properties and Applications:
- The phthalimido group introduces steric bulk and reduces solubility in polar solvents compared to the dimethylamino analog.
- This compound (CAS: 88150-75-8) is used in organic synthesis as a protected intermediate, particularly in peptide and heterocyclic chemistry .
- Its higher molecular weight and aromaticity may limit its utility in resin systems requiring rapid curing, unlike the dimethylamino derivative, which shows higher reactivity in polymerization .
Ethyl 4-(Dimethylamino)benzoate
Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Key Substituent: Dimethylamino group directly attached to a benzoate ring Properties and Applications:
- In resin cements, this compound exhibits a higher degree of conversion (76–85%) compared to 2-(dimethylamino)ethyl methacrylate (50–60%) due to enhanced electron-donating capacity .
- When combined with camphorquinone (CQ) in a 1:2 ratio, it improves mechanical properties (e.g., flexural strength) of resins, outperforming methacrylate-based amines .
Ethyl 4-Benzyloxy-3-oxobutanoate
Molecular Formula : C₁₃H₁₆O₅
Molecular Weight : 252.26 g/mol
Key Substituent : Benzyloxy group
Properties and Applications :
- The benzyloxy group increases lipophilicity, making this compound suitable for hydrophobic polymer matrices.
- Unlike the dimethylaminoethoxy analog, it lacks tertiary amine functionality, reducing its catalytic activity in redox-initiated polymerization systems .
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate
Molecular Formula : C₁₃H₁₅FO₄
Molecular Weight : 254.26 g/mol
Key Substituent : Fluoro-methoxyphenyl group
Properties and Applications :
- Compared to the dimethylaminoethoxy derivative, this compound lacks amine functionality, limiting its use in pH-sensitive formulations.
Biological Activity
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an ethyl ester group, a dimethylamino ethoxy moiety, and a ketone functionality. Its molecular formula is , with a molecular weight of approximately 239.27 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with dimethylaminopropanol under acidic conditions, resulting in the formation of the desired compound.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 (Penicillin) |
| Escherichia coli | 16 | 32 (Ampicillin) |
| Pseudomonas aeruginosa | 64 | 128 (Ciprofloxacin) |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that it induces apoptosis and inhibits cell proliferation effectively.
- Case Study: A study reported an IC50 value of 45 µM against MCF-7 cells, indicating a promising anticancer activity compared to standard chemotherapeutics.
3. Anti-inflammatory Properties
This compound has shown significant anti-inflammatory effects in preclinical models. It was observed to reduce edema in carrageenan-induced paw edema models in rats, with an effectiveness comparable to diclofenac sodium.
- Experimental Results:
- Edema reduction: 75% at a dosage of 20 mg/kg.
- Comparison with standard: Diclofenac showed a reduction of 70% at the same dosage.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the alkyl chain length and substitution patterns on the aromatic rings significantly influence the biological activity of the compound. For instance, altering the dimethylamino group to other amines resulted in decreased antimicrobial efficacy, suggesting that this specific moiety is crucial for activity.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate, and how can reaction parameters be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution, where the dimethylaminoethoxy group replaces a leaving group (e.g., chloride) in a precursor like ethyl 4-chloro-3-oxobutanoate. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalyst use : Phase-transfer catalysts improve reaction rates.
- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation.
Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Analyze and spectra for ester carbonyl (~170 ppm), ketone (~200 ppm), and dimethylamino group signals (δ 2.2–2.5 ppm). DEPT-135 clarifies CH and CH groups .
- IR : Confirm carbonyl stretches (1720–1750 cm) and C-O ester linkages (1250 cm) .
- Mass Spectrometry : ESI-MS validates molecular weight (319.31 g/mol) and fragmentation patterns .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer: Conflicting evidence exists: some sources recommend refrigeration (2–8°C) to prevent hydrolysis , while others suggest room temperature with desiccants . To resolve:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
- Monitor degradation via HPLC for ester bond integrity. Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How does the dimethylaminoethoxy group influence reactivity in nucleophilic additions compared to analogs?
Methodological Answer: The dimethylamino group enhances nucleophilicity via lone-pair donation, accelerating reactions like Michael additions. Comparative studies with phthalimido analogs ( ) show:
- Reactivity : Dimethylaminoethoxy derivatives react 2–3× faster in thiol-ene click reactions.
- Steric effects : Bulkier substituents (e.g., phthalimido) reduce accessibility to the ketone group.
Use DFT calculations to map electron density distribution and predict regioselectivity .
Q. How can contradictions in catalytic efficiency data be resolved when using this compound in polymer synthesis?
Methodological Answer: Discrepancies arise from amine/photoinitiator ratios and solvent polarity. For example, shows that a 1:2 CQ/amine ratio improves resin crosslinking vs. 1:1. To troubleshoot:
- Design of Experiments (DoE) : Vary amine concentration (0.5–2.0 wt%) and DPI levels (0.1–0.5 wt%).
- Kinetic analysis : Track degree of conversion (DC) via FTIR at 1635 cm (C=C stretch). Higher DC correlates with improved mechanical properties .
Q. What mechanistic insights explain the compound’s role as a co-initiator in photopolymerization?
Methodological Answer: The dimethylamino group acts as an electron donor, synergizing with iodonium salts (e.g., DPI) to generate radicals. Key steps:
Electron transfer : Amine reduces DPI, producing aryl radicals.
Hydrogen abstraction : Radicals attack the ester’s α-C, initiating polymerization.
shows ethyl 4-(dimethylamino) benzoate achieves 85% DC vs. 70% for methacrylate analogs. Use EPR spectroscopy to detect radical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
